

# Telatinib Pharmacokinetic Parameters at Steady-State

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## Compound Focus: Telatinib

CAS No.: 332012-40-5

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The following table summarizes the geometric mean (% coefficient of variation) of **telatinib** pharmacokinetic parameters on day 14 of cycle 1, as reported in a study of patients with advanced solid tumors [1] [2].

Parameter	600 mg bid (n=6)	900 mg bid (n=27)	1200/1500 mg bid (n=6)
C <sub>max</sub> (mg/L)	0.825 (93%)	0.899 (91%)	1.467 (33%)
T <sub>max</sub> (h)*	2.3 [1.1 - 4]	2.6 [0.5 - 8]	2.5 [0.67 - 4.1]
AUC <sub>(0-12)</sub> (mg·h/L)	5.779 (71%)	5.761 (82%)	9.800 (33%)
Half-life (h)	8.2 (47%)	6.8 (47%)	8.1 (71%)

Note: T<sub>max</sub> is presented as median [range]. The cohort for 1200/1500 mg bid combines data from 2 patients at 1200 mg and 4 patients at 1500 mg [1] [2].

## Key Pharmacokinetic Characteristics and Experimental Protocols

Based on the available data, here are the core characteristics and methodological details from the clinical studies.

## Pharmacokinetic Profile

- **Absorption and Half-life:** **Telatinib** is rapidly absorbed after oral administration, with a median time to maximum concentration (**T<sub>max</sub>**) of 3 hours or less [3] [4]. The half-life is approximately **6 to 8 hours** [1] [4].
- **Dose Proportionality:** Exposure to **telatinib** (**C<sub>max</sub>** and AUC) increases in a **less-than-dose-proportional manner**. Pharmacokinetics plateau in the 900 mg to 1500 mg bid dose range, suggesting saturable absorption or another clearance mechanism [3] [4]. One study concluded that no clear relationship between dose and exposure was apparent in the 600 mg to 1500 mg bid range [1].
- **Interpatient Variability:** There is substantial interpatient variability in **telatinib** exposure, with coefficients of variation for AUC and **C<sub>max</sub>** ranging from 20% to 150% [5]. A pharmacogenetic study found that polymorphisms in key drug transporter genes (**ABCB1, ABCC1, ABCG2**) were not associated with this variability [5].

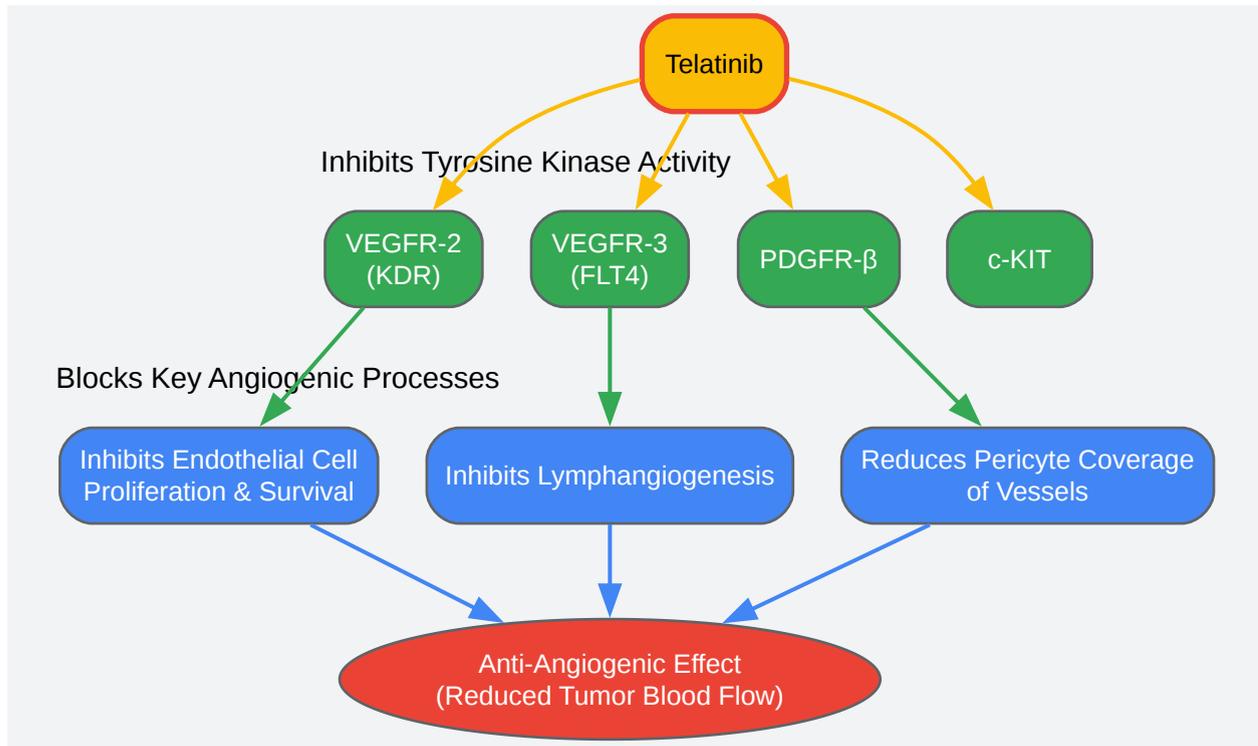
## Experimental Protocol from Clinical Studies

The following methodology is compiled from the phase I trials referenced [3] [4].

- **1. Study Design:** Phase I, open-label, dose-escalation studies in patients with advanced solid tumors.
- **2. Dosing:** **Telatinib** was administered orally twice daily (bid). Different schedules were tested, including continuous dosing and 14 days on/7 days off cycles.
- **3. Pharmacokinetic Sampling:**
  - Blood samples were collected via an indwelling intravenous catheter.
  - **On Day 1 and Day 14 of Cycle 1**, samples were taken at pre-dose, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose.
- **4. Bioanalysis:** Plasma concentrations of **telatinib** and its active metabolite (BAY 60-8246) were determined using a **validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method**.
- **5. Data Analysis:** Pharmacokinetic parameters were calculated by **non-compartmental analysis** using WinNonlin software (version 4.1.a).

## Telatinib's Mechanism of Action

The diagram below illustrates the primary molecular targets of **telatinib** and their role in its anti-angiogenic effect.



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**Telatinib** inhibits key receptor tyrosine kinases to block angiogenesis.

## Further Research Directions

The available data is primarily from early-phase trials. For a complete whitepaper, you may need to investigate the following:

- **Updated Clinical Data:** Search for **phase II results or later-stage trials**, particularly focusing on specific cancer types like gastric cancer.
- **Formulation Comparisons:** Some studies investigated different tablet formulations, which can impact bioavailability [4].
- **Combination Therapy PK:** The pharmacokinetics of **telatinib** when combined with standard chemotherapy regimens is an area for exploration.

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## References

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